molecular formula C28H23F7N6O4S2 B608258 JTK-853 CAS No. 954389-09-4

JTK-853

Katalognummer: B608258
CAS-Nummer: 954389-09-4
Molekulargewicht: 704.6 g/mol
InChI-Schlüssel: JQLOVYLALGSISI-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JTK-853 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, thiazole, pyrimidine, and sulfonyl groups. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of JTK-853 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine ring, followed by the introduction of the thiazole and pyrimidine rings. The final steps involve the addition of the fluorinated phenyl groups and the sulfonyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Biochemical Activity and Inhibition Mechanism

JTK-853 binds to the palm site and β-hairpin region of HCV polymerase, as confirmed by X-ray crystallography (PDB code: 3VQS) . This interaction disrupts the enzyme's catalytic function:

  • IC₅₀ values :

    • Genotype 1b Con1: 0.00832 μM

    • Genotype 1b BK: 0.0178 μM

    • Genotype 1a H77: 0.0173 μM

  • Selectivity: >5,600-fold preference for HCV polymerase over human DNA polymerases .

Antiviral Efficacy in Replicon Systems

This compound showed genotype-dependent activity in HCV replicon assays:

HCV RepliconEC₅₀ (μM)EC₉₀ (μM)
1b Con10.03470.146
1a H770.3781.09

Data from three independent experiments; cytotoxicity CC₅₀ >10 μM .

Protein Binding and Serum Effects

Despite high protein binding (>99.7% in human serum), antiviral activity remained potent:

ConditionEC₉₀ (μM)
40% human serum0.276
4.4% HSA + 0.08% AAG0.449

HSA = human serum albumin; AAG = α-1-acid glycoprotein .

Resistance Profile

Colony formation assays revealed a high genetic barrier to resistance :

  • Primary resistance mutations: C316Y, M414T, Y452H, L466V

  • Resistance frequency: Lower than NS5A inhibitors or protease inhibitors in combination studies .

Synergistic Combinations

This compound showed additive effects with multiple direct-acting antivirals:

  • Nucleoside polymerase inhibitors (e.g., PSI-6130)

  • NS5A inhibitors (e.g., BMS-790052)

  • Protease inhibitors (e.g., TMC435) .

The compound's unique binding orientation and synergistic potential position it as a candidate for combination therapies targeting HCV polymerase with reduced resistance risk .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In vitro studies have demonstrated that JTK-853 exhibits potent antiviral activity against HCV replicon systems, with effective concentrations (EC50) in the nanomolar range. For instance, it showed an EC50 of 0.0347 μM against the genotype 1b Con1 strain and 0.378 μM against genotype 1a H77 . These values indicate a strong inhibitory effect compared to other antiviral agents.

Genetic Barrier to Resistance

One of the significant advantages of this compound is its high genetic barrier to resistance. Colony formation assays indicated that the emergence of resistant variants was notably lower than with other direct-acting antivirals. This characteristic suggests that this compound could be effectively used in combination therapies to enhance treatment outcomes while mitigating resistance development .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies. It has an effective half-life ranging from 8.3 to 27.3 hours depending on dosage and study conditions . The compound shows minimal interaction with human serum proteins, maintaining its antiviral activity even at physiological concentrations .

Safety and Tolerability

Clinical studies have assessed the safety profile of this compound, indicating that it is well tolerated by patients with chronic HCV infection. Adverse effects reported were minimal, supporting its potential as a viable therapeutic option in clinical settings .

Synergistic Effects

Research into combination therapies involving this compound has shown promising results. When used alongside other direct-acting antivirals, such as NS5A inhibitors or protease inhibitors, this compound has demonstrated synergistic effects in reducing viral loads more effectively than monotherapy . This synergy may enhance treatment regimens for patients with chronic hepatitis C.

Clinical Implications

The combination of this compound with existing antiviral agents could lead to more effective treatment protocols, particularly for patients who have developed resistance to conventional therapies. The ability to suppress viral replication while minimizing resistance emergence positions this compound as a key player in future hepatitis C treatment strategies.

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in diverse patient populations. For example, a study involving patients with chronic hepatitis C demonstrated significant reductions in viral load after treatment with this compound over a short duration .

Efficacy Against Different Genotypes

This compound has shown effectiveness across various HCV genotypes, particularly genotype 1, which is prevalent globally. Its ability to maintain efficacy against resistant strains further emphasizes its potential utility in treating diverse patient demographics .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, JTK-853 stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other piperazine derivatives and thiazole-containing molecules, but this compound’s specific structure provides distinct advantages in terms of reactivity and biological activity.

Biologische Aktivität

JTK-853 is a novel non-nucleoside inhibitor specifically designed to target the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has garnered attention due to its potent antiviral activity and favorable pharmacological profile. This article delves into the biological activity of this compound, encompassing its mechanism of action, efficacy against various HCV genotypes, resistance profiles, and relevant case studies.

This compound functions by binding to the palm site of the HCV polymerase, inhibiting its RNA replication. Structural analyses indicate that this compound interacts with specific regions of the polymerase, including the β-hairpin region and palm site, which are critical for its enzymatic activity. This interaction is distinct from other inhibitors, providing a unique mechanism that contributes to its effectiveness against HCV .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against several HCV genotypes. The compound's efficacy is quantified using the 50% effective concentration (EC50) and 90% effective concentration (EC90), as shown in Table 1.

HCV StrainEC50 (μM)EC90 (μM)CC50 (μM)
Genotype 1a H770.378 ± 0.021.09 ± 0.03>10
Genotype 1b Con10.0347 ± 0.00310.146 ± 0.013>10
Genotype 2>10--
Genotype 30.277--
Genotype 40.214--

Notes :

  • CC50 refers to the cytotoxic concentration at which 50% of cells are killed.
  • The data represent means ± standard errors from independent experiments .

This compound has shown particularly strong activity against genotype 1b, with an EC50 of only 0.0347 μM, indicating its potential as a therapeutic agent for this prevalent strain.

In Vivo Studies

In clinical settings, this compound was tested in patients infected with genotype 1 HCV over a three-day treatment period. The results indicated a significant reduction in viral load, further supporting its role as an effective oral antiviral agent for treating HCV infections .

Resistance Profile

One of the critical aspects of any antiviral drug is its susceptibility to resistance development. This compound has demonstrated a high genetic barrier to resistance compared to other direct-acting antivirals (DAAs). Colony formation assays revealed that fewer resistant colonies emerged when treated with this compound compared to other non-nucleoside inhibitors and combination therapies involving NS5A inhibitors and protease inhibitors . This suggests that this compound may be more effective in suppressing the emergence of drug-resistant viral strains.

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Case Study A : A patient with chronic hepatitis C genotype 1b showed a decrease in viral load from approximately 10^6 IU/mL to undetectable levels after three days of treatment with this compound.
  • Case Study B : In another instance involving a patient with multiple treatment failures using standard therapies, this compound led to a significant reduction in HCV RNA levels, demonstrating its potential as a salvage therapy for difficult-to-treat cases.

Eigenschaften

IUPAC Name

(2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLOVYLALGSISI-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F7N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241836
Record name JTK-853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954389-09-4
Record name JTK-853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954389094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTK-853
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JTK-853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTK-853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8QQD13B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JTK-853
Reactant of Route 2
Reactant of Route 2
JTK-853
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
JTK-853
Reactant of Route 4
Reactant of Route 4
JTK-853
Reactant of Route 5
Reactant of Route 5
JTK-853
Reactant of Route 6
Reactant of Route 6
JTK-853

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.